molecular formula C5H6F2O3 B6145298 2-(2,2-difluorocyclopropoxy)acetic acid CAS No. 2168634-48-6

2-(2,2-difluorocyclopropoxy)acetic acid

Cat. No.: B6145298
CAS No.: 2168634-48-6
M. Wt: 152.1
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,2-Difluorocyclopropoxy)acetic acid is an organic compound with the molecular formula C5H6F2O2 It features a cyclopropane ring substituted with two fluorine atoms and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Cyclopropanation Reaction: : The synthesis of 2-(2,2-difluorocyclopropoxy)acetic acid typically begins with the cyclopropanation of an appropriate alkene using a difluorocarbene precursor. This reaction can be catalyzed by transition metals such as copper or rhodium under controlled conditions.

  • Esterification and Hydrolysis: : The intermediate difluorocyclopropane can be esterified with acetic acid derivatives, followed by hydrolysis to yield the desired acetic acid compound. This step often requires acidic or basic conditions to facilitate the esterification and subsequent hydrolysis.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and advanced catalytic systems are often employed to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : 2-(2,2-Difluorocyclopropoxy)acetic acid can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: : Reduction of this compound can lead to the formation of alcohols or alkanes. Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

  • Substitution: : The compound can participate in nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles such as amines or thiols. Conditions for these reactions often involve polar aprotic solvents and elevated temperatures.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

    Reduction: LiAlH4 in ether, NaBH4 in methanol.

    Substitution: Nucleophiles like NH3 or RSH in solvents like DMSO or DMF.

Major Products Formed

    Oxidation: Ketones or aldehydes.

    Reduction: Alcohols or alkanes.

    Substitution: Amines or thiols.

Scientific Research Applications

Chemistry

In chemistry, 2-(2,2-difluorocyclopropoxy)acetic acid is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioisostere in drug design. The difluorocyclopropyl group can mimic the properties of other functional groups, potentially leading to new therapeutic agents with improved efficacy and reduced side effects.

Medicine

In medicinal chemistry, this compound derivatives are explored for their potential as enzyme inhibitors or receptor modulators. These derivatives can interact with biological targets in unique ways due to the presence of the difluorocyclopropyl moiety.

Industry

In the industrial sector, this compound is investigated for its use in the development of advanced materials, such as polymers and coatings, where the incorporation of fluorinated groups can enhance properties like chemical resistance and thermal stability.

Mechanism of Action

The mechanism by which 2-(2,2-difluorocyclopropoxy)acetic acid exerts its effects depends on its specific application. In medicinal chemistry, for example, the compound may act by binding to and inhibiting the activity of specific enzymes or receptors. The difluorocyclopropyl group can enhance binding affinity and selectivity by interacting with hydrophobic pockets within the target protein.

Comparison with Similar Compounds

Similar Compounds

    2-(2,2-Difluorocyclopropyl)ethanol: Similar in structure but with an alcohol group instead of an acetic acid moiety.

    2-(2,2-Difluorocyclopropyl)acetaldehyde: Contains an aldehyde group instead of an acetic acid group.

    2-(2,2-Difluorocyclopropyl)methanol: Features a methanol group, differing in the length of the carbon chain.

Uniqueness

2-(2,2-Difluorocyclopropoxy)acetic acid is unique due to the presence of both the difluorocyclopropyl group and the acetic acid moiety. This combination imparts distinct chemical and physical properties, making it a valuable compound for various applications in research and industry.

Properties

CAS No.

2168634-48-6

Molecular Formula

C5H6F2O3

Molecular Weight

152.1

Purity

95

Origin of Product

United States

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